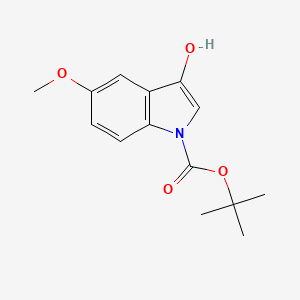

1-Boc-5-methoxy-1H-indol-3-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 3-hydroxy-5-methoxyindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-14(2,3)19-13(17)15-8-12(16)10-7-9(18-4)5-6-11(10)15/h5-8,16H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHZZAHGYCHJQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Transformational Chemistry of 1 Boc 5 Methoxy 1h Indol 3 Ol and Analogs

Reactivity Profile of the Boc-Protected Indole (B1671886) Nitrogen (N1)

The tert-butyloxycarbonyl (Boc) group at the N1 position is a robust protecting group that significantly influences the reactivity of the indole ring. Its primary role is to render the indole nitrogen non-nucleophilic and non-basic, thereby preventing N-alkylation, N-acylation, and other reactions at this site under many conditions. The Boc group is generally stable towards nucleophiles, basic conditions, and catalytic hydrogenation.

Electrophilic Aromatic Substitution on the Indole Ring with Consideration for the 5-Methoxy Group

Electrophilic aromatic substitution (EAS) is a hallmark reaction of indoles, which are highly π-excessive heterocycles. chim.itresearchgate.net Substitution typically occurs preferentially at the C3 position due to its high electron density and the ability to form a stable cationic intermediate without disrupting the aromaticity of the benzene (B151609) ring. researchgate.net In the case of 1-Boc-5-methoxy-1H-indol-3-ol, the C3 position is already functionalized, shifting the focus of EAS to other positions.

The reactivity and regioselectivity of EAS are governed by the combined electronic effects of the N-Boc and the C5-methoxy substituents:

N-Boc Group : As an electron-withdrawing group, it deactivates the indole ring towards electrophilic attack compared to an N-unprotected or N-alkyl indole.

C5-Methoxy Group : This is a powerful electron-donating group that strongly activates the benzene portion of the indole ring for EAS. chim.it As an ortho, para-director, it directs incoming electrophiles to the C4 and C6 positions.

The interplay of these effects means that electrophilic substitution on the 1-Boc-5-methoxyindole core will be directed to the activated C4 and C6 positions. The C7 position is generally less favored due to steric hindrance from the pyrrole (B145914) ring fusion. Kinetic studies have quantified the impact of substituents, showing that a 5-methoxy group significantly enhances the nucleophilicity of the indole system. researchgate.netacs.org For instance, aza-Friedel-Crafts reactions have been successfully performed on the carbocyclic ring of hydroxyindoles, demonstrating the ability to functionalize these positions. sci-hub.seresearchgate.net

Reactions at the C3 Position, Including Conversions of 3-Hydroxyindoles and Indol-3(2H)-ones

The 3-hydroxyindole functionality exists in tautomeric equilibrium with its keto form, indol-3(2H)-one. The reactivity at the C3 position is dominated by the ability of the hydroxyl group to act as a leaving group upon protonation. This generates a highly electrophilic indoleninium cation intermediate.

This reactive intermediate can be trapped by a wide range of nucleophiles, making this compound a valuable precursor for C3-functionalized indoles. For example, the reaction of related indol-3-ylmethanols with other indole molecules to form bis(indolyl)methanes proceeds through such an intermediate. The presence of the electron-donating 5-methoxy group helps to stabilize the positive charge on the indoleninium ion, facilitating its formation. This reactivity allows for the introduction of carbon, nitrogen, oxygen, and sulfur nucleophiles at the C3 position. For example, N-hydroxyindoles can be synthesized via the trapping of related reactive nitrone intermediates with various nucleophiles. nih.gov

Reactivity of the Methoxy (B1213986) Group on the Indole Core

The methoxy group at the C5 position is generally stable. Its primary transformation is O-demethylation to the corresponding 5-hydroxyindole. This cleavage of the aryl methyl ether typically requires strong Lewis acids or proton acids.

Common reagents for this transformation include:

Boron tribromide (BBr₃) : A powerful and widely used reagent for cleaving aryl methyl ethers.

Aluminum halides (AlCl₃, AlBr₃) with thiols : A combination of a Lewis acid with a soft nucleophile like ethanethiol (B150549) (EtSH) or thiophenol can achieve selective demethylation. tandfonline.comresearchgate.net This system can sometimes lead to competing reactions like alkylthiolation or reduction, depending on the substrate and reaction conditions. researchgate.net

Electrolytic Demethylation : An electrochemical method has been developed for the post-column demethylation of 5-methoxyindoles in analytical settings, which highlights a non-classical approach to this transformation. nih.gov

Metabolic studies have also investigated the demethylation of methoxyindoles, though in vivo pathways can be highly specific. nih.gov For synthetic purposes, the choice of reagent is critical to avoid unwanted side reactions on the sensitive indole core.

Selective Deprotection Strategies for the Boc Group and Downstream Transformations

The removal of the N-Boc group is a frequent and critical step in synthetic sequences involving indoles. rsc.org The selection of the deprotection method is crucial to ensure compatibility with other functional groups in the molecule.

| Reagent/Condition | Typical Conditions | Selectivity & Notes | Reference |

|---|---|---|---|

| Trifluoroacetic Acid (TFA) | TFA in CH₂Cl₂ (e.g., 25-50%), rt | Standard, highly effective but harsh. Can cleave other acid-labile groups (e.g., tert-butyl esters). | |

| Hydrochloric Acid (HCl) | 4M HCl in 1,4-dioxane, rt | Very common and efficient. Can offer good selectivity for N-Boc over t-butyl esters. | researchgate.net |

| Thermal (Catalyst-Free) | High temperature (e.g., 120-240 °C) in solvents like MeOH, TFE, or toluene | "Green" chemistry approach. Selectivity can be achieved by controlling temperature, useful for molecules with multiple Boc groups. | chim.it |

| Lewis Acids (e.g., ZnCl₂, InCl₃, Sn(OTf)₂) | Varies with catalyst, often mild conditions | Can offer alternative selectivity profiles compared to protic acids. | researchgate.net |

| Silica Gel | Refluxing toluene | A mild and convenient method reported for deprotection with high yields. | researchgate.net |

Once the N-H group is unmasked, it can participate in a variety of downstream transformations. These include N-alkylation, N-arylation (e.g., Buchwald-Hartwig amination), N-acylation, and condensation reactions, allowing for further diversification of the indole scaffold.

Exploration of Reactive Intermediates Formed from this compound Scaffolds

The chemical utility of the this compound scaffold is largely defined by the reactive intermediates it can generate. As discussed, the most prominent intermediate is the indoleninium cation formed via acid-catalyzed dehydration of the C3-hydroxyl group.

The formation of this electrophilic species opens pathways to numerous complexity-building reactions:

Dimerization and Polymerization : In the absence of a suitable external nucleophile, the indoleninium ion can be attacked by another molecule of the starting 3-hydroxyindole, leading to dimers or oligomers.

Friedel-Crafts Type Reactions : The indoleninium cation is a potent electrophile that can react with electron-rich aromatic and heteroaromatic compounds to form new C-C bonds. This is the basis for the synthesis of diindolylmethanes and related structures. rsc.org

[3+2] Cycloadditions : The indoleninium intermediate can potentially participate as a three-carbon component in cycloaddition reactions with appropriate partners.

Rearrangements : The initial spirocyclic intermediate formed from intramolecular cyclization at C3 can undergo rearrangement (a Plancher-type rearrangement) to form new carbocyclic rings, such as in the synthesis of tetrahydrocarbazoles. rsc.org

The N-Boc group plays a moderating role, influencing the stability and subsequent reactivity of these intermediates. The exploration of these transient species allows for the construction of diverse and complex molecular architectures originating from the relatively simple this compound scaffold. bohrium.com

This compound: A Strategic Intermediate in Modern Synthetic Chemistry

The compound this compound serves as a highly valuable and versatile building block in advanced organic synthesis. Its structure, featuring a Boc-protected indole nitrogen, an electron-donating methoxy group at the 5-position, and a hydroxyl group at the 3-position, offers a unique combination of stability and reactivity. This strategic arrangement of functional groups allows chemists to perform selective modifications, making it an ideal precursor for constructing complex molecular architectures, particularly those found in biologically active natural products and novel heterocyclic systems.

Applications in Advanced Organic Synthesis

The utility of 1-Boc-5-methoxy-1H-indol-3-ol is most evident in its application as a foundational scaffold for creating molecules of significant chemical and pharmaceutical interest. The Boc (tert-butyloxycarbonyl) group provides robust protection for the indole (B1671886) nitrogen, preventing unwanted side reactions while being easily removable under acidic conditions. The 5-methoxy group activates the indole ring, influencing its electronic properties and directing subsequent reactions. chim.it The 3-hydroxyl group is a key handle for derivatization, enabling the introduction of diverse functional moieties.

The indole nucleus is a core structural motif in thousands of natural products, many of which exhibit potent biological activities. nih.govnih.gov Methoxy-substituted indoles, in particular, are prevalent in numerous alkaloids and other secondary metabolites. chim.it this compound is a strategic starting material for the total synthesis of such compounds. Its pre-functionalized and protected nature simplifies complex synthetic routes, allowing for the efficient construction of intricate polycyclic systems.

The synthesis of natural products containing the hexahydropyrrolo[2,3-b]indole (HPI) core, for example, often involves the strategic cyclization of tryptophan or tryptamine (B22526) derivatives. ub.edu The functional handles on this compound make it an ideal precursor for creating the necessary tryptamine-like sidechains, facilitating entry into this important class of natural products. The controlled reactivity afforded by the Boc group and the 3-hydroxyl function is critical for building complex alkaloid frameworks like those in the aspidosperma family or bis-indole alkaloids. nih.gov

Table 1: Examples of Natural Product Classes with a 5-Methoxyindole (B15748) Core

| Natural Product Class | Core Structure | Significance |

| Bis-indole Alkaloids | Two indole units, often linked | Exhibit a wide range of biological activities, including anticancer and antibacterial properties. chim.itnih.gov |

| Staurosporine Analogs | Indolo[2,3-a]carbazole | Potent protein kinase inhibitors with applications in cancer research. nih.gov |

| Hexahydropyrrolo[2,3-b]indole Alkaloids | Fused pyrrolidine (B122466) and indoline (B122111) rings | Found in numerous complex natural products with diverse bioactivities. ub.edu |

The 5-methoxyindole core is a privileged scaffold for the synthesis of novel heterocyclic systems with potential applications in medicinal chemistry and materials science. chim.it The reactivity of the indole ring, enhanced by the methoxy (B1213986) group, allows it to participate in a variety of cyclization and multicomponent reactions to form fused or appended ring systems.

Starting from 5-methoxyindole precursors, researchers have successfully synthesized a range of complex heterocycles. For instance, the reaction of 5-methoxyindole with aldehydes can yield bis-indolylalkanes, which are known to inhibit the proliferation of breast cancer cells. nih.gov Furthermore, multicomponent reactions involving indole derivatives can lead to the formation of highly functionalized furanones and benzodiazocinones. mdpi.commdpi.com The N-Boc protection and the C-3 hydroxyl group in this compound provide orthogonal handles that enable chemists to direct these transformations with high selectivity, expanding the accessible range of heterocyclic structures. This controlled reactivity is crucial in building complex architectures such as γ-carbolines or substituted oxazoles from indole-based starting materials. beilstein-journals.orgresearchgate.net

Table 2: Heterocyclic Systems Derived from Methoxy-Indole Precursors

| Heterocyclic System | Synthetic Method | Potential Application | Reference |

| Bis-indolylalkanes | Condensation with aldehydes | Anticancer agents | nih.gov |

| γ-Carbolines | Base-catalyzed heterocyclization | Biologically active scaffolds | beilstein-journals.org |

| Furanones | Multicomponent condensation | Novel chemical entities | mdpi.com |

| 1,6-Benzodiazocinones | Two-component reaction | CNS agents, anti-inflammatory | mdpi.com |

| Isoxazoles | Cycloaddition/Condensation | Enzyme inhibitors (e.g., Xanthine Oxidase) | nih.gov |

Chemical probes are small molecules designed to interact with specific biological targets, such as proteins or enzymes, to elucidate their function in a cellular context. The indole scaffold is an excellent framework for chemical probes due to its prevalence in bioactive natural products and its ability to participate in key biological interactions.

This compound is an ideal starting point for the development of such probes. Its three distinct functional groups allow for systematic and modular derivatization:

The C-3 Hydroxyl Group: This site can be used as an attachment point for reporter tags (like fluorophores), affinity labels (like biotin), or linker units for attachment to solid supports.

The N-1 Position: After removal of the Boc protecting group, the indole nitrogen can be alkylated or acylated to introduce new substituents that can modulate binding affinity and selectivity.

The Aromatic Ring: The electron-rich indole core can be further functionalized, for example, via halogenation, to fine-tune the electronic and steric properties of the probe.

This modularity allows chemists to create a "toolbox" of related compounds from a single precursor, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of a probe's properties for a specific biological target.

Combinatorial chemistry is a powerful strategy for rapidly generating large collections, or "libraries," of structurally related compounds for high-throughput screening in drug discovery. nih.gov A successful combinatorial library is typically built around a central scaffold that allows for the introduction of diverse chemical functionalities at multiple positions.

This compound is an excellent scaffold for combinatorial library synthesis due to its multiple points of diversification. A typical synthetic strategy would involve:

Step 1: Utilizing the C-3 hydroxyl group as the first point of diversification by reacting it with a library of carboxylic acids, isocyanates, or other electrophiles.

Step 2: Removing the Boc protecting group to expose the indole nitrogen.

Step 3: Reacting the nitrogen with a second library of building blocks, such as alkyl halides or acyl chlorides.

This approach allows for the exponential generation of a large number of distinct molecules from a small number of starting reagents. By systematically varying the substituents at both the C-3 and N-1 positions, a diverse chemical space can be explored efficiently, increasing the probability of identifying "hit" compounds with desired biological activity. nih.gov

Table 3: Conceptual Design of a Combinatorial Library from this compound

| Scaffold Position | Reaction Type | Example Building Blocks (R Group) |

| C-3 Oxygen (R¹) | Esterification | Acetyl chloride, Benzoyl chloride, Valeryl chloride |

| N-1 Nitrogen (R²) | N-Alkylation (after Boc deprotection) | Benzyl bromide, Ethyl iodide, Propargyl bromide |

Computational and Mechanistic Investigations of 1 Boc 5 Methoxy 1h Indol 3 Ol Derivatives

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity of Indole (B1671886) Analogs

No specific DFT studies on 1-Boc-5-methoxy-1H-indol-3-ol are available.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions

No specific MD simulations for this compound are available.

Theoretical Elucidation of Reaction Mechanisms in Indole Functionalization

No specific theoretical studies on the reaction mechanisms of this compound are available.

Frontier Molecular Orbital (FMO) Analysis in Predicting Reactivity Patterns

No specific FMO analysis for this compound is available.

Analytical Methodologies for Comprehensive Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H-NMR, ¹³C-NMR, 2D-NMR techniques)

No specific ¹H-NMR or ¹³C-NMR chemical shifts, coupling constants, or 2D-NMR correlation data for 1-Boc-5-methoxy-1H-indol-3-ol are available in the surveyed literature. For related N-Boc protected indole (B1671886) compounds, NMR is a critical tool for confirming the presence and integrity of the Boc group, typically identified by a characteristic singlet from the nine equivalent protons of the tert-butyl group in the ¹H-NMR spectrum and corresponding signals in the ¹³C-NMR spectrum. mdpi.comrsc.org The substitution pattern on the indole core would be determined by analyzing the chemical shifts and coupling patterns of the aromatic protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, LC-MS, GC-MS)

Specific high-resolution mass spectrometry (HRMS), liquid chromatography-mass spectrometry (LC-MS), or gas chromatography-mass spectrometry (GC-MS) data, including the exact mass or fragmentation patterns for this compound, have not been reported in the available resources. This technique would be essential to confirm the molecular weight and elemental composition of the compound. Fragmentation analysis would likely show the characteristic loss of the Boc group or isobutylene.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Properties

Published IR and UV-Vis spectra for this compound could not be found. IR spectroscopy would be used to identify key functional groups, such as the O-H stretch of the alcohol, the C=O stretch of the Boc-carbamate, C-O stretches of the methoxy (B1213986) and alcohol groups, and N-H bending (if any tautomeric form exists). scielo.org.mxnih.gov UV-Vis spectroscopy would provide information on the electronic properties of the indole chromophore.

Chromatographic Techniques for Purification and Purity Determination (e.g., HPLC, GC)

While chromatographic methods are standard for the purification and purity analysis of indole derivatives, specific High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) conditions (e.g., column type, mobile phase, flow rate, retention time) for this compound are not detailed in the literature. For similar compounds, reversed-phase HPLC is often employed to assess purity. nih.govrsc.org

X-ray Crystallography for Definitive Solid-State Structural Analysis

There are no published reports of the single-crystal X-ray diffraction analysis of this compound. This technique would provide unambiguous confirmation of its three-dimensional molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. While crystal structures for other substituted indoles exist, this specific data is unavailable for the target compound. researchgate.netucl.ac.uk

Future Research Perspectives and Methodological Advancements

Development of Novel and Environmentally Benign Synthetic Pathways

The chemical industry is increasingly emphasizing the development of environmentally friendly and economically viable synthetic processes. researchgate.net For indole (B1671886) derivatives like 1-Boc-5-methoxy-1H-indol-3-ol, future research will prioritize the creation of novel synthetic routes that are both efficient and sustainable.

Key areas of development include:

Green Chemistry Approaches: Expect a shift towards greener synthetic methods that minimize waste, use less hazardous solvents, and are more energy-efficient. researchgate.net This includes the use of mechanochemical approaches, such as ball-milling, which can reduce reaction times and the need for toxic solvents. acs.org Flow chemistry also presents a promising avenue for the synthesis of indole derivatives, offering improved safety and scalability. researchgate.net

One-Pot Reactions and Multicomponent Reactions (MCRs): Synthesizing complex molecules in a single step from multiple starting materials is a key goal of modern organic synthesis. researchgate.net Future research will likely focus on developing one-pot and multicomponent reactions for the synthesis of this compound and its derivatives, simplifying procedures and reducing waste.

Exploration of Undiscovered Reactivity Patterns of this compound Scaffolds

The reactivity of the this compound scaffold is not yet fully understood, and future research will aim to uncover new and unexpected reaction pathways. The strategic placement of the Boc protecting group and the methoxy (B1213986) substituent influences the electron density and steric environment of the indole ring, opening up possibilities for novel transformations.

Future investigations may focus on:

Reactions at the C3-hydroxyl group: Exploring novel reactions of the hydroxyl group, such as etherifications, esterifications, and substitutions, could lead to a wide range of new derivatives.

Electrophilic and Nucleophilic Substitutions: A deeper understanding of the regioselectivity of electrophilic and nucleophilic substitution reactions on the indole core will enable more precise functionalization of the molecule.

Metal-Catalyzed Cross-Coupling Reactions: The use of various metal catalysts to form new carbon-carbon and carbon-heteroatom bonds at different positions of the indole ring will continue to be a fruitful area of research. mdpi.com

Reactions involving the Boc-protecting group: Investigating the influence of the Boc group on the reactivity of the indole nitrogen and exploring alternative protecting group strategies could reveal new synthetic possibilities.

Integration with High-Throughput Screening and Automated Synthesis Platforms

To accelerate the discovery of new indole derivatives with desirable properties, the integration of this compound chemistry with high-throughput screening (HTS) and automated synthesis platforms is essential. researchgate.netnih.govj-morphology.com These technologies allow for the rapid synthesis and evaluation of large libraries of compounds.

Key aspects of this integration include:

Combinatorial Chemistry: Automated synthesis platforms can be used to generate large and diverse libraries of indole derivatives by systematically varying the substituents at different positions of the this compound scaffold. j-morphology.com

High-Throughput Screening: These compound libraries can then be rapidly screened for various biological activities or chemical properties using HTS techniques. nih.gov This approach has been successfully used to identify potent inhibitors of biological targets. nih.gov

Miniaturization and Automation: Technologies like acoustic droplet ejection (ADE) enable the synthesis and screening of compounds at the nanoscale, significantly reducing the amount of reagents and waste generated. researchgate.net

Computational Design and Prediction of Novel Indole Derivatives with Desired Reactivity Profiles

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. orientjchem.orgresearchgate.net These methods can be used to predict the properties and reactivity of molecules before they are synthesized, saving time and resources.

Future applications of computational methods in the study of this compound and its derivatives include:

Structure-Based Drug Design (SBDD) and Quantitative Structure-Activity Relationship (QSAR) Models: These computational tools can guide the rational design of new indole derivatives with enhanced specificity and reduced toxicity for specific biological targets. mdpi.com

Prediction of Reactivity: Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict the reactivity of different sites on the this compound molecule, helping to guide synthetic efforts. researchgate.netacs.org

Virtual Screening: Large virtual libraries of indole derivatives can be screened in silico against biological targets to identify promising candidates for synthesis and experimental testing. jetir.org This approach significantly accelerates the initial stages of drug discovery.

Q & A

Q. What are the standard synthetic routes for preparing 1-Boc-5-methoxy-1H-indol-3-ol?

- Methodological Answer : The synthesis typically involves sequential functionalization of the indole core. A common approach starts with 5-methoxyindole derivatives, followed by Boc (tert-butoxycarbonyl) protection at the indole nitrogen. For example:

Methoxy introduction : 5-Methoxyindole derivatives can be synthesized via Vilsmeier-Haack formylation followed by reduction (e.g., using NaBH₄) to install hydroxyl groups, as seen in analogous indole syntheses .

Boc protection : React the hydroxyl group at the 3-position with Boc anhydride (Boc₂O) in the presence of a base (e.g., DMAP or triethylamine) in dry THF or DCM. Reaction conditions (temperature, solvent polarity) must be optimized to avoid overprotection or side reactions .

Key validation: Monitor reactions via TLC and confirm product purity using HPLC or GC-MS.

Q. How is this compound characterized using spectroscopic techniques?

- Methodological Answer :

- NMR :

- ¹H NMR : Look for the Boc group’s tert-butyl singlet at δ ~1.3 ppm. The indole NH proton (if deprotected) appears as a broad peak at δ ~8–10 ppm. Methoxy groups resonate at δ ~3.8–4.0 ppm .

- ¹³C NMR : The Boc carbonyl carbon appears at δ ~150–155 ppm; methoxy carbons at δ ~55–60 ppm .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms the molecular ion ([M+H]⁺ or [M+Na]⁺). For example, a molecular ion at m/z 292.12 (C₁₄H₁₈NO₄⁺) aligns with theoretical values .

Note: Always compare experimental data with computed spectra (e.g., using Gaussian or ACD/Labs) to resolve ambiguities.

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data during structural validation?

- Methodological Answer : Conflicting NMR signals often arise from dynamic processes (e.g., rotamerism) or impurities. Strategies include:

- Variable Temperature (VT) NMR : Perform experiments at 25°C, 0°C, and −40°C to identify temperature-dependent peak splitting caused by restricted rotation (e.g., Boc group rotation) .

- 2D NMR : Use HSQC and HMBC to correlate ambiguous protons with adjacent carbons. For example, HMBC can confirm methoxy group connectivity to the indole ring .

- Crystallography : If available, single-crystal X-ray diffraction (using SHELX programs ) provides unambiguous bond-length/angle data. For instance, torsional angles in the Boc group can validate conformational stability.

Q. What strategies optimize catalytic conditions for Boc protection of 5-methoxyindole derivatives?

- Methodological Answer : Boc protection efficiency depends on:

- Base selection : Sterically hindered bases (e.g., DMAP) minimize side reactions compared to strong bases like NaOH .

- Solvent polarity : Non-polar solvents (e.g., DCM) favor Boc anhydride activation, while polar aprotic solvents (e.g., THF) improve solubility of indole substrates.

- Catalytic additives : Use 4Å molecular sieves to scavenge water, preventing Boc-group hydrolysis.

Case study: For this compound, a 90% yield was achieved using Boc₂O (1.2 eq), DMAP (0.1 eq), and DCM at 0°C → RT for 12 hours .

Q. How do environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?

- Methodological Answer :

- pH Stability : The Boc group is labile under acidic (pH < 2) or basic (pH > 10) conditions. For aqueous work, maintain pH 5–7 using phosphate or acetate buffers.

- Thermal Stability : DSC/TGA data indicate decomposition above 150°C. Store the compound at −20°C in anhydrous DMSO or DMF to prevent hydrolysis .

Experimental validation: Monitor degradation via LC-MS over 24–72 hours under accelerated conditions (40°C, 75% humidity).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.